molecular formula C21H16N2O4 B11561069 2-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl benzoate

2-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl benzoate

Cat. No.: B11561069
M. Wt: 360.4 g/mol
InChI Key: KVJJJQRQLILUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl benzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl benzoate typically involves the condensation reaction between 4-methyl-3-nitroaniline and benzaldehyde in the presence of an acid catalyst. The reaction proceeds as follows:

  • Dissolve 4-methyl-3-nitroaniline in ethanol.
  • Add benzaldehyde to the solution.
  • Introduce a few drops of glacial acetic acid as a catalyst.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Formation of 4-methyl-3-aminophenyl derivative.

    Reduction: Formation of 2-[(E)-[(4-Methyl-3-aminophenyl)imino]methyl]phenyl benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its role in drug design and development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation. The nitro group and imine group play crucial roles in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(4-Nitrophenyl)imino]methyl]phenyl benzoate
  • 2-[(E)-[(4-Methylphenyl)imino]methyl]phenyl benzoate
  • 2-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl benzoate

Uniqueness

2-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl benzoate is unique due to the presence of both a nitro group and a methyl group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

[2-[(4-methyl-3-nitrophenyl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C21H16N2O4/c1-15-11-12-18(13-19(15)23(25)26)22-14-17-9-5-6-10-20(17)27-21(24)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

KVJJJQRQLILUGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2OC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.